![molecular formula C20H30S2 B1283762 4,4'-Dihexyl-2,2'-bithiophene CAS No. 135926-94-2](/img/structure/B1283762.png)
4,4'-Dihexyl-2,2'-bithiophene
Overview
Description
4,4’-Dihexyl-2,2’-bithiophene is a derivative of bithiophene with two hexyl groups at 4,4’-positions . It has a molecular formula of C20H30S2 and a molecular weight of 334.58 .
Molecular Structure Analysis
The molecule consists of two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Physical And Chemical Properties Analysis
4,4’-Dihexyl-2,2’-bithiophene is a liquid at 20°C. It has a flash point of 156°C, a specific gravity of 1.01 (20/20), and a refractive index of 1.56 . It should be stored at 0-10°C under inert gas, and it is sensitive to light, air, and heat .Scientific Research Applications
Organic Electronics
4,4’-Dihexyl-2,2’-bithiophene: is widely used in the field of organic electronics due to its excellent electrical properties and stability. It serves as a building block for creating high-performance organic semiconductors . These materials are essential for developing organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), which are used in flexible displays and solar cells .
Solar Cells
In solar energy research, 4,4’-Dihexyl-2,2’-bithiophene is utilized for synthesizing polymers that form the active layer in polymer solar cells (PSCs). These polymers contribute to achieving higher power conversion efficiencies by lowering the highest occupied molecular orbital (HOMO) energy levels, which is crucial for increasing the open-circuit voltage .
Sensor Technology
The compound’s ability to conduct electricity makes it suitable for use in sensor technology. It can be incorporated into sensors that detect environmental changes or chemical substances, leveraging its responsive conductive properties .
Biomedical Research
In biomedical applications, 4,4’-Dihexyl-2,2’-bithiophene can be part of biosensors or bioelectronics that require biocompatibility and stable electrical characteristics. Its use in this field is still emerging, with ongoing research exploring its full potential .
OLEDs (Organic Light-Emitting Diodes)
This compound is also significant in the development of OLEDs. As a component of the hole-transporting layer, it helps to improve the efficiency and lifespan of OLEDs, which are used in screen displays and lighting technologies .
Polymer Research
4,4’-Dihexyl-2,2’-bithiophene: is a valuable monomer in polymer research. It’s used to create conducting polymers and copolymers that have applications ranging from electronics to materials science. These polymers are known for their processability and mechanical flexibility, which are desirable traits for advanced materials .
Safety and Hazards
When handling 4,4’-Dihexyl-2,2’-bithiophene, suitable protective equipment should be worn to prevent the generation of vapor or mist. Hands and face should be thoroughly washed after handling. It’s recommended to use ventilation or local exhaust if vapor or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .
properties
IUPAC Name |
4-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-19(21-15-17)20-14-18(16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQPWKFBXWPBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573861 | |
Record name | 4,4'-Dihexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihexyl-2,2'-bithiophene | |
CAS RN |
135926-94-2 | |
Record name | 4,4′-Dihexyl-2,2′-bithiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135926-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dihexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4,4'-Dihexyl-2,2'-bithiophene used in organic solar cells?
A1: 4,4'-Dihexyl-2,2'-bithiophene exhibits properties desirable for organic solar cells. In particular, it can be combined with other molecules to create donor-acceptor systems. In the provided research, 4,4'-Dihexyl-2,2'-bithiophene is incorporated into a copolymer with alternating pyridazine units. [] This copolymer showed a two-photon excitation action cross-section (σ2PE) of 23 GM, indicating its potential for light absorption and energy transfer processes. []
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